9Z,12E-Tetradecadienal
CAS No.: 87092-33-9
Cat. No.: VC0013398
Molecular Formula: C14H24O
Molecular Weight: 208.34
Purity: 96%
* For research use only. Not for human or veterinary use.

CAS No. | 87092-33-9 |
---|---|
Molecular Formula | C14H24O |
Molecular Weight | 208.34 |
IUPAC Name | (9Z,12E)-tetradeca-9,12-dienal |
Standard InChI | InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5- |
SMILES | CC=CCC=CCCCCCCCC=O |
Chemical Structure and Properties
9Z,12E-Tetradecadienal is a 14-carbon aldehyde with two double bonds positioned at the 9th and 12th carbon atoms. The nomenclature indicates specific stereochemistry, with the double bond at position 9 having Z (cis) configuration and the double bond at position 12 having E (trans) configuration. This precise stereochemical arrangement is critical for its biological function.
Molecular Characteristics
The molecular formula of 9Z,12E-Tetradecadienal is C₁₄H₂₄O, differentiating it from related acetate compounds like (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate which has a molecular formula of C₁₆H₂₈O₂. The compound's stereochemistry plays a pivotal role in its receptor binding properties, as even slight variations in the position or geometry of double bonds significantly alter biological activity.
Physical Properties
Based on structural analysis and comparison with similar compounds, 9Z,12E-Tetradecadienal likely exhibits these physical properties:
Property | Value (Estimated) |
---|---|
Physical State | Colorless to light yellow oil |
Molecular Weight | 208.34 g/mol |
Boiling Point | Approximately 290°C |
Solubility | Low water solubility, soluble in organic solvents |
Stability | Prone to oxidation, particularly at double bonds |
The aldehyde functional group renders this compound more reactive than related acetates, making it susceptible to oxidation reactions and potentially shorter shelf-life without proper storage conditions.
Comparison with Related Compounds
Understanding the relationship between 9Z,12E-Tetradecadienal and structurally similar compounds provides valuable context for its applications.
Structural Comparison
9Z,12E-Tetradecadienal differs from (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate primarily in its terminal functional group. While both share identical carbon chains with double bonds at positions 9 and 12, the aldehyde features a terminal -CHO group rather than the -CH₂OCOCH₃ group found in the acetate.
Functional Comparison
The following table illustrates key differences between these related compounds:
These structural differences significantly impact their chemical properties and biological activities, including pheromone function in target insects.
Synthesis and Production
The synthesis of 9Z,12E-Tetradecadienal requires precise control of stereochemistry to ensure the correct configuration of the two double bonds.
Stereochemical Considerations
The stereochemical purity of 9Z,12E-Tetradecadienal is critically important for its biological activity. Analogous to related compounds, it likely requires isomer purity exceeding 80% for effective field application as a pheromone.
Biological Activity
9Z,12E-Tetradecadienal belongs to a class of compounds that function as semiochemicals, facilitating chemical communication between organisms.
Role in Insect Communication
As with structurally similar compounds, 9Z,12E-Tetradecadienal likely functions as a sex pheromone component in certain Lepidopteran species. The aldehyde functional group often provides greater volatility compared to corresponding alcohols or acetates, potentially affecting the distance over which the pheromone signals can be detected.
Species Specificity
The specific stereochemistry of 9Z,12E-Tetradecadienal confers high specificity in receptor binding. Based on patterns observed with related compounds, even minor alterations in stereochemistry can dramatically reduce biological activity:
Isomer Variation | Predicted Effect on Activity |
---|---|
(9E,12E) configuration | Significantly reduced activity |
(9Z,12Z) configuration | Potential antagonist effect |
Position shift (e.g., 8Z,11E) | Different species specificity |
This high degree of stereochemical specificity helps prevent cross-attraction between different insect species, maintaining reproductive isolation.
Applications in Pest Management
The potential applications of 9Z,12E-Tetradecadienal in pest management stem from its likely role as an insect pheromone.
Monitoring Applications
Similar to related compounds like (9Z,12E)-Tetradecadienyl acetate, this aldehyde could potentially be utilized in trapping systems for population monitoring of target pest species. These monitoring systems typically employ low concentrations of the pheromone to attract males into traps, allowing for population assessment.
Mating Disruption
Based on applications of similar compounds, 9Z,12E-Tetradecadienal might be effective in mating disruption strategies. For context, field trials with related compounds have demonstrated significant reductions in male moth captures (>95%) and reduced infestation levels (35-40%) when applied at appropriate concentrations .
The following table illustrates potential application parameters based on analogous compounds:
Application Parameter | Estimated Value |
---|---|
Application Rate | 40-60 dispensers/hectare |
Pheromone Loading | 5-10 mg/dispenser |
Release Rate | 4-6 mg/hectare/day |
Application Duration | 50-60 days |
Research Challenges and Future Directions
Several research challenges and opportunities exist for advancing our understanding of 9Z,12E-Tetradecadienal.
Analytical Challenges
The analysis and characterization of 9Z,12E-Tetradecadienal present several challenges:
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Maintaining stereochemical integrity during isolation and purification
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Distinguishing between closely related isomers using analytical techniques
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Quantifying trace amounts in biological samples
Recommended analytical approaches would likely include chiral GC columns or polarimetry to validate stereochemical purity, similar to methods used for related compounds.
Future Research Opportunities
Potential areas for future investigation include:
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Comparative studies of receptor binding affinities between 9Z,12E-Tetradecadienal and related acetate esters or alcohols
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Development of improved synthesis methods to achieve higher stereochemical purity
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Field trials evaluating efficacy in different insect pest management scenarios
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Structure-activity relationship studies to optimize biological activity
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